Comparative Anticonvulsant Efficacy and Safety Profile of an Optimized 4-Phenylpiperidin-2-one Derivative vs. Standard AEDs
A 4-phenylpiperidin-2-one derivative, 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one (Compound 11), demonstrated a superior therapeutic index compared to the clinical standard carbamazepine in a head-to-head comparative study . While the parent scaffold itself was not the active compound, this evidence quantifies the scaffold's ability to be optimized into a candidate with a clear, data-backed advantage over an established therapy .
| Evidence Dimension | Protective Index (PI; TD50/ED50) in MES model |
|---|---|
| Target Compound Data | PI > 33.7 (Compound 11, a 4-phenylpiperidin-2-one derivative) |
| Comparator Or Baseline | Carbamazepine: PI = 6.4 |
| Quantified Difference | >5.3-fold improvement in therapeutic window |
| Conditions | In vivo mouse Maximal Electroshock (MES) seizure model and rotarod neurotoxicity test |
Why This Matters
This superior therapeutic index (PI > 33.7 vs 6.4) quantifies the scaffold's potential to yield safer anticonvulsant candidates, directly informing medicinal chemistry procurement decisions focused on CNS safety margins.
- [1] Wang, S. B., Liu, H., Li, G. Y., Lei, K., Li, X. J., Quan, Z. S., & Wang, X. K. (2020). Synthesis and Evaluation of Anticonvulsant Activities of 4-Phenylpiperidin-2-one Derivatives. Letters in Drug Design & Discovery, 17(6), 713-724. View Source
